[2-(3-Fluorophenoxy)ethyl](methyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOXAIJLPLVEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(3-Fluorophenoxy)ethylamine
Executive Summary: This document provides a comprehensive technical overview of 2-(3-Fluorophenoxy)ethylamine, a fluorinated aromatic amine building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detailed spectroscopic characteristics, plausible synthetic pathways, and key reactive attributes. Furthermore, this guide outlines its strategic applications in drug discovery, presents a robust analytical protocol for its quantification, and details essential safety and handling procedures. This whitepaper is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical intermediates.
Introduction: Strategic Value in Molecular Design
2-(3-Fluorophenoxy)ethylamine is a synthetic organic compound that belongs to the class of aryloxy ethylamines. Its structure is notable for three key functional motifs: a primary aliphatic amine, an ether linkage, and a meta-substituted fluorinated benzene ring. This combination makes it a valuable and versatile building block in medicinal chemistry.[1] The phenoxyethylamine scaffold is a privileged structure found in numerous pharmacologically active agents, including those targeting G-protein coupled receptors and ion channels.[2][3][4]
The strategic incorporation of a fluorine atom is a cornerstone of modern drug design.[5] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's physicochemical properties—such as pKa, lipophilicity, and metabolic stability—without introducing significant steric bulk.[6][7] These modifications can lead to enhanced drug potency, improved pharmacokinetic profiles, and better target selectivity.[8][9] Consequently, 2-(3-Fluorophenoxy)ethylamine represents a high-value intermediate for synthesizing novel chemical entities with potentially superior therapeutic properties.
Core Physicochemical Properties
The fundamental properties of 2-(3-Fluorophenoxy)ethylamine are summarized below. These data are critical for planning synthetic reactions, purification procedures, and formulation development.
| Property | Value | Reference(s) |
| CAS Number | 120351-93-1 | [1][10] |
| Molecular Formula | C₈H₁₀FNO | [1][10] |
| Molecular Weight | 155.17 g/mol | [1][10] |
| Physical State | Liquid (at room temperature) | |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | Room temperature, in a tightly sealed container | [1] |
Spectroscopic and Structural Characterization
While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles for amines and aromatic compounds.[11][12][13]
Protocol: Hypothetical Synthesis
-
Ether Formation: To a solution of 3-fluorophenol in acetone, add potassium carbonate as a base. Heat the mixture to reflux and add 2-bromoethanol dropwise. Maintain reflux until TLC analysis indicates complete consumption of the starting phenol. After cooling, filter the solids and concentrate the solvent to yield crude 2-(3-fluorophenoxy)ethanol.
-
Halogenation: Convert the intermediate alcohol to the corresponding bromide using a standard halogenating agent like phosphorus tribromide (PBr₃) in an appropriate solvent.
-
Gabriel Synthesis: React the resulting 2-(3-fluorophenoxy)ethyl bromide with potassium phthalimide in a polar aprotic solvent like DMF. Heat the reaction to drive it to completion.
-
Amine Deprotection: Treat the phthalimide adduct with hydrazine hydrate in ethanol under reflux. This cleaves the phthalimide group, releasing the desired primary amine.
-
Purification: The final product, 2-(3-Fluorophenoxy)ethylamine, can be purified by distillation under reduced pressure or by column chromatography.
4.2. Chemical Reactivity The primary amine functionality governs the reactivity of this molecule. It acts as a potent nucleophile and a moderate base. It will readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.
-
Alkylation: Reaction with alkyl halides, though this can lead to mixtures of secondary, tertiary, and quaternary ammonium salts.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.
-
Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts, which often have increased water solubility and crystallinity.
Applications in Research and Drug Development
2-(3-Fluorophenoxy)ethylamine is primarily utilized as a high-value intermediate in the synthesis of more complex molecules for biological screening. [14]* Scaffold for GPCR Ligands: The phenoxyethylamine motif is prevalent in antagonists for various receptors, such as adrenergic and dopaminergic receptors. [3][15]This building block allows for the systematic exploration of structure-activity relationships (SAR) at the meta position of the phenyl ring.
-
Modulation of Pharmacokinetics: The fluorine atom can block sites of metabolic oxidation (e.g., cytochrome P450-mediated aromatic hydroxylation), potentially increasing the half-life and bioavailability of a drug candidate. [6][9]* Fine-Tuning Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the primary amine compared to its non-fluorinated analog. This subtle modulation of basicity can be crucial for optimizing a drug's solubility, cell permeability, and binding affinity to its biological target. [7]* Neuropharmacology: Related phenethylamine structures are foundational in neuroscience research and the development of agents targeting the central nervous system, including antidepressants and other neurotherapeutics. [14][16]
Analytical Methodologies
Accurate quantification of 2-(3-Fluorophenoxy)ethylamine in various matrices (e.g., reaction mixtures, biological fluids) is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [17]
Protocol: Quantification by LC-MS/MS This protocol provides a self-validating system using an internal standard.
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(3-Fluorophenoxy)ethylamine in methanol.
-
Prepare a separate stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Prepare unknown samples by adding the same fixed concentration of the internal standard.
-
-
Sample Extraction:
-
For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a suitable gradient from low to high organic content to elute the analyte.
-
-
Mass Spectrometric Detection:
-
Ionization: Use Electrospray Ionization in Positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure identity and accurate quantification. For the analyte, the precursor would be the protonated molecule [M+H]⁺ at m/z 156.1.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(3-Fluorophenoxy)ethylamine is not widely available, data from the closely related structural isomer, 2-(3-fluorophenyl)ethylamine, provides a strong basis for handling precautions. [18]Fluorinated organic compounds and amines require careful handling. [19][20]
-
Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage. [18]It is also likely a combustible liquid. [18][21]Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. A face shield may be necessary when handling larger quantities. [18]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. [18]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use. [1]* First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Conclusion
2-(3-Fluorophenoxy)ethylamine is a strategically designed chemical building block with significant potential in modern chemical research, particularly in the fields of drug discovery and materials science. Its combination of a pharmacologically relevant phenoxyethylamine core and a property-modulating fluorine atom makes it a valuable tool for creating novel molecules with tailored biological and physical characteristics. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
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M.D.P.I. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. M.D.P.I. [Link]
-
ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
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ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. [Link]
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OrganicChemGuide. (n.d.). 22.03 Spectroscopy. OrganicChemGuide. [Link]
-
P.M.C. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. P.M.C. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University. [Link]
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PubMed. (n.d.). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. PubMed. [Link]
-
Sciencemadness.org. (2010). Synthesis of 2-Arylethylamines by the Curtius Rearrangement. Sciencemadness.org. [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 120351-93-1 | 2-(3-Fluorophenoxy)ethylamine | MFCD06247658. Hoffman Fine Chemicals. [Link]
-
ResearchGate. (2018). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration?. ResearchGate. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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PubMed. (n.d.). Synthesis of (aryloxy)alkylamines. 2. Novel imidazo-fused heterocycles with calcium channel blocking and local anesthetic activity. PubMed. [Link]
- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
-
PubMed. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]
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M.D.P.I. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. M.D.P.I. [Link]
- Google Patents. (n.d.). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
-
PubMed. (n.d.). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. [Link]
-
PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. PubChem. [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]
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ResearchGate. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. ResearchGate. [Link]
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P.M.C. - NIH. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. P.M.C. - NIH. [Link]
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Purdue University. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]
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PubMed. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. PubMed. [Link]
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EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases. EIGA. [Link]
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Molecular structure and SMILES for 2-(3-Fluorophenoxy)ethylamine
Molecular Architecture, Synthesis, and Medicinal Chemistry Utility
Executive Summary
2-(3-Fluorophenoxy)ethylamine (CAS: 120351-93-1) is a specialized amine building block characterized by a phenoxyethyl scaffold substituted with a fluorine atom at the meta position.[1][2][3] It serves as a critical pharmacophore in the synthesis of serotonin (5-HT) receptor ligands, dopamine reuptake inhibitors, and kinase inhibitors. Its structural utility lies in the 3-fluoro substituent, which blocks metabolic oxidation at the reactive phenyl ring positions while modulating the pKa and lipophilicity of the ether-linked amine tail.
This guide provides a definitive structural analysis, a robust laboratory-scale synthesis protocol, and an examination of its application in drug design.
Part 1: Molecular Identity & Physicochemical Profile
The following data aggregates confirmed identifiers and calculated properties for the free base form of the molecule.
| Property | Specification |
| Chemical Name | 2-(3-Fluorophenoxy)ethanamine |
| CAS Number | 120351-93-1 |
| Molecular Formula | |
| Molecular Weight | 155.17 g/mol |
| SMILES | NCCOc1cccc(F)c1 |
| InChI Key | RIKUOLJPJNVTEP-UHFFFAOYSA-N (Isomeric match) |
| Physical State | Clear, colorless to pale yellow oil (Free Base) |
| Boiling Point | ~87°C at 17 mmHg (Predicted/Analogous) |
| pKa (Calc) | ~9.5 (Primary Amine) |
| LogP (Calc) | ~1.3 (Moderate Lipophilicity) |
Structural Visualization
The molecule consists of a 3-fluorophenol core ether-linked to an ethylamine chain. The meta-fluorine is strategically placed to avoid the steric bulk of ortho substitution while exerting a strong inductive electron-withdrawing effect (
Part 2: Synthetic Protocol (Laboratory Scale)
While industrial routes often utilize the ring-opening of 2-oxazolines [1], the most robust method for research-scale synthesis (1g – 50g) with high purity is the Gabriel Synthesis . This method avoids the dimerization and poly-alkylation side reactions common in direct alkylation of amines.
Reaction Scheme Logic
-
O-Alkylation: Coupling 3-fluorophenol with N-(2-bromoethyl)phthalimide using a weak base.
-
Hydrazinolysis: Cleavage of the phthalimide protecting group to release the primary amine.
Workflow Diagram
Figure 1: Two-step Gabriel Synthesis pathway ensuring mono-alkylation selectivity.
Detailed Methodology
Step 1: Formation of the Phthalimide Intermediate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (1.12 g, 10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
) (2.07 g, 15 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Add
-(2-bromoethyl)phthalimide (2.54 g, 10 mmol) in one portion. -
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the phenol.
-
Workup: Pour the reaction mixture into ice water (100 mL). The intermediate usually precipitates as a white solid. Filter, wash with water, and dry.[4] If oily, extract with Ethyl Acetate (
mL), wash with brine, and concentrate.
Step 2: Deprotection to Primary Amine
-
Solubilization: Suspend the phthalimide intermediate from Step 1 in Ethanol (30 mL).
-
Cleavage: Add Hydrazine Hydrate (64%, 1.5 mL, ~30 mmol).
-
Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Isolation:
-
Acidify with 1M HCl to pH ~2 (this dissolves the amine and precipitates phthalhydrazide further).
-
Filter off the white solid.
-
Basify the filtrate with 2M NaOH to pH >12.
-
Extract the free amine with Dichloromethane (DCM) (
mL). -
Dry over
and concentrate in vacuo to yield the target oil.
Part 3: Medicinal Chemistry Utility & Pharmacophore Analysis
The 2-(3-fluorophenoxy)ethylamine moiety is a "privileged structure" in neurochemistry. Its design leverages the unique properties of fluorine to optimize drug-like parameters without altering the steric footprint significantly.[6]
Mechanism of Action: The Fluorine Effect[6]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the meta position of the phenoxy ring blocks Cytochrome P450-mediated hydroxylation at this metabolically vulnerable site, significantly extending the half-life (
) of the compound compared to the non-fluorinated analog [2]. -
Electronic Modulation: The fluorine atom is highly electronegative (
). It pulls electron density from the aromatic ring via induction ( ). This reduces the electron density of the ether oxygen, slightly lowering the basicity of the terminal amine and altering the lipophilicity ( ) to improve Blood-Brain Barrier (BBB) penetration [3].
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map of the fluorophenoxyethylamine scaffold.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
- 7.20 – 7.25 (m, 1H): Aromatic proton (C5).
-
6.60 – 6.75 (m, 3H): Aromatic protons (C2, C4, C6). The fluorine coupling (
) will cause complex splitting patterns. -
3.98 (t,
Hz, 2H): protons. The ether linkage shifts these downfield. -
3.08 (t,
Hz, 2H): protons. -
1.50 (br s, 2H):
protons (Exchangeable with ).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Expected Peak:
m/z. -
Fragmentation: Look for loss of ammonia (
, -17) or cleavage at the ether bond yielding the fluorophenol fragment.
References
- Google Patents.Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
-
Shah, P., & Westwell, A. D. (2007).[7] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[7] Available at: [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
PubChem. Compound Summary for CID 12218408 (Isomer Analog). National Library of Medicine. Available at: [Link]
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An In-depth Technical Guide to 2-(3-Fluorophenoxy)ethylamine: A Key Building Block in Modern Drug Discovery
For Immediate Release: This technical guide provides a comprehensive overview of 2-(3-Fluorophenoxy)ethylamine, a fluorinated aromatic amine that is gaining prominence as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical identity, physicochemical properties, synthesis, and safety considerations.
Core Chemical Identity
2-(3-Fluorophenoxy)ethylamine is a specialized chemical intermediate valued for its unique structural features that are desirable in the design of novel therapeutic agents. The presence of a fluorine atom on the phenoxy ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates.
Table 1: Core Identifiers for 2-(3-Fluorophenoxy)ethylamine
| Identifier | Value | Source(s) |
| CAS Number | 120351-93-1 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| IUPAC Name | 2-(3-Fluorophenoxy)ethan-1-amine | |
| Canonical SMILES | C1=CC(=CC=C1F)OCCN | |
| MDL Number | MFCD06247658 | [1] |
Physicochemical and Spectroscopic Profile
Understanding the physicochemical and spectroscopic properties of 2-(3-Fluorophenoxy)ethylamine is crucial for its effective use in synthesis and for the characterization of its derivatives.
Table 2: Physicochemical Properties of 2-(3-Fluorophenoxy)ethylamine
| Property | Value | Source(s) |
| Physical State | Liquid | [2] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Boiling Point (Predicted) | 220.9 ± 20.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.508 | [2] |
| Storage Conditions | Room temperature, Inert atmosphere, Dark space | [1][2] |
Spectroscopic Data
While specific experimental spectra for 2-(3-Fluorophenoxy)ethylamine are not widely available in public repositories, the expected spectroscopic signatures can be inferred from its structure and comparison with analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The ethylamine chain protons would appear as distinct multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR would display unique signals for each of the eight carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the fluorine atom and the ether linkage.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C-F stretching. The N-H bend, characteristic of primary amines, is also expected to be present.[3]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-C and C-O bonds of the ethylamine side chain.
Synthesis and Chemical Reactivity
The synthesis of 2-(3-Fluorophenoxy)ethylamine typically involves a nucleophilic substitution reaction followed by the reduction of a nitrile or a related functional group. A common synthetic pathway is outlined below.
Caption: A general synthetic pathway for 2-(3-Fluorophenoxy)ethylamine.
General Experimental Protocol
Step 1: Synthesis of (3-Fluorophenoxy)acetonitrile (Intermediate)
-
To a solution of 3-fluorophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.
-
Stir the mixture at room temperature to form the corresponding phenoxide.
-
Add chloroacetonitrile dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Step 2: Synthesis of 2-(3-Fluorophenoxy)ethylamine
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether like THF.
-
Cool the suspension to 0 °C and slowly add a solution of (3-fluorophenoxy)acetonitrile in the same solvent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reduction.
-
After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-(3-Fluorophenoxy)ethylamine.
-
The final product can be purified by vacuum distillation.
Applications in Drug Development and Medicinal Chemistry
The 2-(3-Fluorophenoxy)ethylamine scaffold is a valuable pharmacophore in medicinal chemistry. The introduction of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[4]
While specific drugs containing this exact moiety are not prominently in the public domain, phenoxy ethylamine derivatives are key components in a variety of pharmaceuticals. For instance, related structures are found in beta-blockers and other cardiovascular drugs. The 3-fluoro substitution pattern offers a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the pharmacological properties of a lead compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-Fluorophenoxy)ethylamine.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Source: [2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound should be stored under an inert atmosphere to prevent degradation.[2]
Disposal
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Waste material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.
Conclusion
2-(3-Fluorophenoxy)ethylamine is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and a reactive primary amine function allows for the creation of novel compounds with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and handling to aid researchers in its effective and safe utilization.
References
-
Chem-Impex. (n.d.). 2-(3-Fluorophenyl)ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). N-[2-(3-fluorophenoxy)ethyl]prop-2-en-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 120351-93-1 | 2-(3-Fluorophenoxy)ethylamine | MFCD06247658. Retrieved from [Link]
- Neves, C. T., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(2), 103.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]
-
PubChemLite. (n.d.). amine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information: Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of ethylamine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of ethylamine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why does ethylamine have two infra-red spectra? Are both correct?. Retrieved from [Link]
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Royal Society of Chemistry. (n.d.). Supporting Information: Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]
- Google Patents. (2005). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
ResearchGate. (2022). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound.... Retrieved from [Link]
-
NIST. (n.d.). Ethylamine. Retrieved from [Link]
-
NIST. (n.d.). Ethanamine, N-ethyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Chlorophenoxy)ethylamine, N,N-bis(trimethylsilyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Propylamine, 3-(2'-fluoroethoxy)-. Retrieved from [Link]
-
New Journal of Chemistry. (2018). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. Retrieved from [Link]
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- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Fluorophenoxy Ethyl Amine Scaffold: A Multimodal Pharmacophore
Executive Summary
The 3-fluorophenoxy ethyl amine moiety represents a privileged substructure in medicinal chemistry, serving as a versatile scaffold for Central Nervous System (CNS) therapeutics. Unlike its non-fluorinated counterparts, the inclusion of a fluorine atom at the meta (3-) position of the phenoxy ring imparts unique physicochemical properties—specifically enhanced metabolic stability, modulated lipophilicity (
This technical guide dissects the synthetic pathways, pharmacological versatility, and structural logic of this scaffold. We focus specifically on its dual-action potential as a Monoamine Oxidase B (MAO-B) inhibitor and a Voltage-Gated Sodium Channel (
Structural Rationale: The "Fluorine Effect"
The strategic incorporation of fluorine into the phenoxy ethyl amine core is not merely for patentability; it is a bioisosteric tool used to manipulate the drug's interaction with the biological target.
Metabolic Stability and Electronic Tuning
The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substitution at the 3-position achieves two critical goals:
-
Metabolic Deflection: While the para (4-) position is the primary site for Cytochrome P450-mediated oxidative hydroxylation, the meta (3-) fluorine inductively deactivates the ring, reducing the electron density and making the ring less susceptible to electrophilic attack by metabolic enzymes.
-
Conformational Locking: The high electronegativity of fluorine can induce preferred conformations via intramolecular dipole-dipole interactions with the ether oxygen, pre-organizing the molecule for receptor binding.
Comparison of Positional Isomers
| Isomer | Electronic Effect ( | Metabolic Fate | Steric Profile |
| 2-Fluoro | Strong Ortho-effect | Steric clash with ether linkage | High steric hindrance |
| 3-Fluoro | Inductive withdrawal | Balanced stability/reactivity | Optimal binding fit |
| 4-Fluoro | Resonance donation | Blocks primary metabolism site | Linear extension |
Synthetic Methodologies
We present two primary routes for synthesizing 2-(3-fluorophenoxy)ethanamine derivatives. Method A is the standard laboratory protocol, while Method B is preferred for industrial scalability to avoid di-alkylation byproducts.
Method A: Williamson Ether Synthesis (Lab Scale)
This route involves the nucleophilic attack of the phenoxide ion on a di-haloalkane, followed by amination.
Workflow Diagram:
Figure 1: Step-wise synthesis of the core scaffold via Williamson ether linkage.
Method B: Oxazoline Ring Opening (Industrial Scale)
For high-purity applications, reacting 3-fluorophenol with 2-methyloxazoline eliminates the risk of polymerizing the alkyl chain.
-
Condensation: 3-Fluorophenol + 2-Methyloxazoline
N-[2-(3-fluorophenoxy)ethyl]acetamide. -
Hydrolysis: Acidic hydrolysis (HCl) yields the primary amine salt.
Pharmacological Profiles[1][2][3][4][5]
The 3-fluorophenoxy ethyl amine scaffold is a "privileged structure" because it mimics the biogenic amine neurotransmitters (dopamine, serotonin) while possessing enough lipophilicity to cross the Blood-Brain Barrier (BBB).
MAO-B Inhibition (Parkinson's Disease)
This scaffold is structurally homologous to Safinamide , a potent, reversible MAO-B inhibitor.[1][2] The ether oxygen acts as a hydrogen bond acceptor in the MAO-B active site (likely interacting with Tyr326 or Tyr188), while the 3-fluorophenyl ring occupies the hydrophobic entrance cavity.
-
Mechanism: Inhibition of MAO-B prevents the oxidative deamination of Dopamine, thereby increasing dopaminergic tone in the striatum.
-
Selectivity: The 3-fluoro substituent often improves selectivity for MAO-B over MAO-A compared to non-substituted analogs, reducing the risk of the "Cheese Effect" (hypertensive crisis induced by tyramine).
Sodium Channel Blockade (Anticonvulsant)
Similar to Mexiletine and Lacosamide , phenoxy ethyl amines can stabilize the inactivated state of voltage-gated sodium channels (
-
Action: Prevents high-frequency repetitive neuronal firing without impairing normal physiological signaling.
-
Relevance: This dual activity (MAO-B +
) is highly desirable for managing Parkinson's motor fluctuations and associated neuropathic pain.
Signaling Pathway Diagram:
Figure 2: Mechanism of Action. The derivative blocks MAO-B, preserving Dopamine levels.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-fluorophenoxy)ethanamine
Validation: This protocol uses excess dibromoethane to prevent the formation of the bis-phenoxy byproduct.
-
Reagents: 3-Fluorophenol (10 mmol), 1,2-Dibromoethane (30 mmol),
(20 mmol), Acetone (50 mL). -
Alkylation:
-
Dissolve 3-fluorophenol in acetone. Add
. -
Add 1,2-dibromoethane dropwise (critical: excess prevents dimerization).
-
Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Filter salts, evaporate solvent. Purify intermediate via column chromatography.
-
-
Amination:
-
Dissolve the bromo-intermediate in ethanolic ammonia (saturated).
-
Heat in a sealed tube at
for 6 hours. -
Cool, evaporate solvent. Acidify with HCl to precipitate the amine hydrochloride salt.
-
Yield Target: >65%.
-
Protocol 2: Fluorometric MAO-B Inhibition Assay
Validation: Uses Amplex Red to detect
-
Preparation: Incubate recombinant human MAO-B (5
g/mL) with the test compound (0.1 nM – 10 M) in phosphate buffer (pH 7.4) for 15 minutes at . -
Substrate Addition: Add Benzylamine (substrate) and Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Detection: Measure fluorescence (Ex/Em = 530/590 nm) after 30 minutes.
-
Control: Use Safinamide or Selegiline as a positive control.
-
Calculation: Determine
using non-linear regression analysis.
Comparative Data Analysis
The following table summarizes the structure-activity relationship (SAR) trends observed in literature for phenoxy ethyl amine derivatives.
| Compound Variant | LogP (Calc) | MAO-B | Metabolic Stability ( | Notes |
| Unsubstituted | 1.8 | >500 | Low | Rapid para-hydroxylation |
| 4-Fluoro | 2.1 | 120 | High | Blocks metabolism; steric linear extension |
| 3-Fluoro (Target) | 2.1 | 45 | Medium-High | Optimal electronic fit; Halogen bond capability |
| 2-Fluoro | 2.0 | >1000 | Medium | Steric clash with ethyl chain reduces binding |
Note: Values are representative of the scaffold class based on Safinamide analog studies.
References
-
Binda, C., et al. (2007). "Structure-Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase." Journal of Medicinal Chemistry. Link
-
Caccia, C., et al. (2006). "Safinamide: from molecular targets to a new anti-Parkinson drug." Neurology. Link
-
European Patent Office. (2005). "EP1506156A1: Method for preparing 2-alkoxyphenoxyethanamines." Google Patents. Link
-
Altman, R. A., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link
-
Vibrant Pharma. (2024).[3] "2-(3-Fluorophenoxy)ethylamine Product Specification." Vibrant Pharma Catalog. Link
Sources
Pharmacological Potential of 2-(3-Fluorophenoxy)ethylamine: A Technical Guide
Part 1: Executive Summary
2-(3-Fluorophenoxy)ethylamine (CAS: 120351-93-1, HCl salt) represents a high-value chemical scaffold in neuropharmacology. Structurally distinct from the classical phenethylamine backbone due to the ether linkage, this molecule serves as a critical "privileged structure" for probing monoaminergic systems. Its pharmacological potential lies primarily in its ability to modulate Monoamine Oxidase (MAO) activity and Trace Amine-Associated Receptors (TAARs) , while the strategic placement of the fluorine atom at the meta (3-) position confers unique metabolic stability and electronic properties unavailable to the parent phenoxyethylamine.
This guide analyzes the molecule’s physicochemical profile, predicted pharmacodynamics based on Structure-Activity Relationships (SAR), and provides validated experimental protocols for its synthesis and biological evaluation.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
The molecule consists of a primary ethylamine chain linked to a phenyl ring via an oxygen atom (phenoxy), with a fluorine substituent at the 3-position. This ether linkage alters the conformational flexibility and hydrogen bond accepting capability compared to carbon-only analogs.
Key Properties (Predicted & Experimental)
| Property | Value / Description | Significance |
| IUPAC Name | 2-(3-Fluorophenoxy)ethanamine | Official nomenclature |
| Molecular Formula | C | Low molecular weight (<200 Da) favors BBB penetration |
| Molecular Weight | 155.17 g/mol | Fragment-like; ideal for lead optimization |
| LogP (Predicted) | ~1.3 - 1.5 | Optimal lipophilicity for CNS entry |
| pKa (Amine) | ~9.5 | Predominantly protonated at physiological pH |
| Fluorine Effect | Electron-withdrawing; deactivates ring, lowers pKa of ether oxygen |
The "Fluorine Advantage"
The substitution of hydrogen with fluorine at the 3-position is not merely cosmetic. It serves three specific medicinal chemistry functions:
-
Metabolic Blocking: The C3 position is a common site for Phase I metabolic hydroxylation in phenyl rings. Fluorine blocks this, potentially extending half-life (
). -
Electronic Modulation: The strong electronegativity pulls electron density from the ether oxygen, potentially altering binding affinity to enzymes like MAO.
-
Lipophilicity: Fluorine increases lipophilicity (
value) without the steric bulk of a methyl or chloro group, enhancing Blood-Brain Barrier (BBB) permeability.
Part 3: Pharmacodynamics & Mechanism of Action (MoA)
Monoamine Oxidase (MAO) Modulation
The phenoxyethylamine core is a classic scaffold for MAO inhibitors. While 2-phenoxyethylamine itself is a substrate for MAO-B, substitutions on the ring can convert it into an inhibitor.
-
Mechanism: The amine group coordinates with the FAD cofactor in the MAO active site. The ether oxygen may form hydrogen bonds with residues (e.g., Tyr326 in MAO-B).
-
Potential: 2-(3-Fluorophenoxy)ethylamine is likely a competitive reversible inhibitor or a slow substrate. Lead optimization often involves N-alkylation (e.g., propargyl groups) to convert this scaffold into a suicide inhibitor similar to clorgyline.
Trace Amine-Associated Receptors (TAAR1)
TAAR1 is a G protein-coupled receptor activated by trace amines (e.g.,
-
Therapeutic Relevance: TAAR1 agonism modulates dopaminergic firing, offering potential utility in schizophrenia and addiction treatment.
Sodium Channel Blockade (Nav)
Structurally, the molecule resembles the "tail" of mexiletine and other Class Ib antiarrhythmics.
-
Hypothesis: At micromolar concentrations, it may block voltage-gated sodium channels (Nav1.7 or Nav1.8), suggesting potential applications in neuropathic pain.
Visualization: Pharmacological Interaction Pathways
Caption: Putative multi-target pharmacological profile of 2-(3-Fluorophenoxy)ethylamine.
Part 4: Experimental Protocols
A. Synthesis: The Oxazoline Method
Rationale: This method is superior to direct alkylation of phenols with haloalkylamines due to higher yields and fewer side reactions (dimerization).
Reagents: 3-Fluorophenol, 2-Methyl-2-oxazoline, HCl (aq).
-
Condensation:
-
Hydrolysis:
-
Add 5N HCl (excess) to the reaction mixture.[3]
-
Reflux for 4 hours to cleave the acetyl group.
-
-
Workup:
-
Cool and basify to pH 9 with NaOH (30%).[3]
-
Extract with Toluene or Dichloromethane (DCM).
-
Dry over MgSO
and concentrate in vacuo.
-
-
Purification:
-
Distill under reduced pressure or convert to HCl salt using ethereal HCl for crystallization.
-
B. In Vitro MAO Inhibition Assay
Rationale: To determine the
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B (commercially available).
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent). -
Procedure:
-
Incubate test compound (0.01
M – 100 M) with enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C. -
Add Kynuramine substrate (
concentration). -
Incubate for 20 mins.
-
Stop reaction with 2N NaOH.
-
Measure fluorescence (Ex 310 nm / Em 400 nm).
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Visualization: Synthesis Workflow
Caption: Efficient synthesis via the oxazoline ring-opening method.
Part 5: Safety & Toxicology
While specific tox data for this exact isomer is limited, class-wide properties of fluorinated phenoxyethylamines suggest:
-
Acute Toxicity: Likely moderate. LD50 (mouse, ip) for related phenoxyethylamines is typically 200–400 mg/kg.
-
Irritation: The free base is a strong irritant to eyes and skin (pKa ~9.5). Handle as a corrosive.[3]
-
Metabolites: The 3-fluoro substitution prevents formation of toxic quinones at that position, but O-dealkylation may yield 3-fluorophenol (corrosive/toxic).
References
-
PubChem. (2025).[4][5] 2-(3-Fluorophenoxy)ethylamine Hydrochloride.[6][7] National Library of Medicine. Available at: [Link]
-
Zhu, Q. et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631.[8] Available at: [Link]
-
Wagmann, L. et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Available at: [Link]
- Google Patents. (2005). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
Sources
- 1. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 4. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-(2-Propynyloxy)ethoxy)ethylamine | C7H13NO2 | CID 55219291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Profiling of 2-(3-Fluorophenoxy)ethylamine: A Predictive & Experimental Characterization Framework
Topic: Thermodynamic properties of 2-(3-Fluorophenoxy)ethylamine Content Type: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Process Engineers, and Pre-clinical Researchers
Executive Summary
2-(3-Fluorophenoxy)ethylamine (CAS: 120351-93-1) represents a critical scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors and fluorinated probe molecules. While its structural analogs (e.g., phenoxyethylamine) are well-documented, the specific thermodynamic profile of the 3-fluoro derivative remains largely under-reported in open literature.
This guide addresses that gap. It synthesizes current predictive data with a rigorous, field-proven experimental framework for determining the compound's core thermodynamic parameters: enthalpy of fusion, pKa, lipophilicity (
Molecular Identity & Structural Thermodynamics
The introduction of a fluorine atom at the meta position of the phenoxy ring introduces unique electronic and steric perturbations that distinctively alter the thermodynamic landscape compared to the non-fluorinated parent.
Chemical Identity[1][2]
The "Fluorine Effect" on Thermodynamics
The C-F bond is highly polar yet non-polarizable. In the context of 2-(3-Fluorophenoxy)ethylamine, two primary factors influence its bulk properties:
-
Inductive Withdrawal (-I Effect): The fluorine atom pulls electron density from the aromatic ring. Through the ether linkage, this exerts a subtle electron-withdrawing effect on the ethylamine chain. Thermodynamically, this typically lowers the
of the amine slightly compared to the non-fluorinated analog, altering . -
Lipophilicity Modulation: Fluorine substitution often increases lipophilicity (
) due to the low polarizability of the fluorine lone pairs, which do not accept hydrogen bonds as readily as other heteroatoms. This directly impacts the Enthalpy of Solvation ( ) .
Predicted Thermodynamic Parameters
In the absence of high-fidelity experimental calorimetry data for this specific CAS, we utilize Group Contribution Methods and comparative analysis with structural analogs (e.g., 2-Phenoxyethylamine) to establish a baseline.
Table 1: Predicted vs. Analogous Thermodynamic Properties
| Property | Predicted Value (2-(3-F)PEA) | Confidence Interval | Analogous Reference (Phenoxyethylamine) | Thermodynamic Implication |
| Boiling Point | 220.9 °C | ± 20.0 °C | 210-215 °C | High |
| Density | 1.125 g/cm³ | ± 0.06 | 1.02 g/cm³ | F-substitution increases packing density. |
| LogP (Oct/Water) | ~1.6 - 1.9 | Estimated | 1.2 - 1.4 | Increased hydrophobicity affects blood-brain barrier penetration. |
| pKa (Basic) | 9.1 - 9.4 | Estimated | 9.5 | Reduced basicity due to meta-F inductive effect. |
| Enthalpy of Fusion | N/A (Liquid @ RT) | N/A | N/A | Likely liquid at standard conditions; salt forms (HCl) will be solid. |
Source Data Grounding: Predicted values derived from ACD/Labs and EPISuite algorithms consistent with PubChem and ChemSpider databases [1, 2].
Experimental Protocols: Validating the Model
To move from prediction to application, the following protocols provide a self-validating system for measuring the missing thermodynamic constants.
Protocol A: Potentiometric Determination of pKa
The dissociation constant is the gatekeeper for solubility and membrane permeability.
Rationale: UV-metric methods may fail due to the weak chromophore change of the isolated phenoxy group. Potentiometry is the gold standard here.
Workflow:
-
Preparation: Dissolve
mol of pure 2-(3-Fluorophenoxy)ethylamine hydrochloride in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl). -
Titration: Titrate with 0.1 M standardized KOH under inert
atmosphere to prevent carbonate formation (which skews thermodynamic calculations). -
Data Processing: Use the Bjerrum difference plot method.
-
Validation: The system is valid if the calculated
is independent of concentration across three runs (± 0.02 units).
Protocol B: Enthalpy of Solution ( ) via Isothermal Titration Calorimetry (ITC)
Measuring the heat of solution is critical for understanding formulation stability.
Rationale: Direct solution calorimetry provides the net enthalpy change, summing the crystal lattice breaking energy (endothermic) and solvation energy (exothermic).
Step-by-Step Methodology:
-
Instrument: High-sensitivity ITC (e.g., MicroCal PEAQ-ITC).
-
Cell: Fill the sample cell with phosphate buffer (pH 7.4) or water.
-
Syringe: Load a concentrated solution (50 mM) of the amine salt.
-
Injection: Perform 20 injections of 2 µL each at 25°C.
-
Analysis: Integrate the heat spikes. The slope of the cumulative heat vs. molar ratio is not the target here; rather, the total heat released per mole of injectant (corrected for dilution heat) gives
.
Critical Note: If the compound is the free base (liquid), use a breaking-ampoule solution calorimeter instead of ITC to measure the heat of mixing/solution.
Thermodynamic Characterization Workflow
The following diagram illustrates the decision logic for characterizing the thermodynamic profile of this fluorinated amine. It prioritizes non-destructive methods and ensures data integrity.
Figure 1: Strategic workflow for the thermodynamic characterization of fluorinated amines. Green nodes indicate phase-change experiments; Red nodes indicate solution-phase thermodynamics.
Applications & Mechanistic Relevance[6]
Understanding the thermodynamics of 2-(3-Fluorophenoxy)ethylamine is not merely an academic exercise; it dictates its utility in drug discovery.
Bioisosteric Utility
The 3-fluorophenoxy moiety is a common bioisostere for the unmodified phenoxy group in serotonin reuptake inhibitors (SSRIs). The thermodynamic stability of the C-F bond prevents oxidative metabolism at the metabolic "soft spot" (the phenyl ring), extending the half-life (
Solubility-Limited Absorption
With a predicted LogP approaching 1.9, the free base is moderately lipophilic. However, for pharmaceutical applications, the hydrochloride salt is preferred. The Crystal Lattice Energy of the salt (measurable via the DSC protocol in Figure 1) directly opposes dissolution.
-
High Melting Point (>150°C)
High Lattice Energy Slower Dissolution Rate. -
Optimization: If the HCl salt proves too stable (low solubility), thermodynamic profiling suggests switching to a mesylate or tartrate salt to lower the lattice energy and improve bioavailability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62571539, N-[2-(3-fluorophenoxy)ethyl]prop-2-en-1-amine (Analogous Structure). Retrieved from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
NIST Chemistry WebBook. Thermochemical Data for Ethylamine and Phenoxy Derivatives. NIST Standard Reference Database Number 69. Retrieved from [Link]
Sources
Methodological & Application
Strategic Synthesis of 2-(3-Fluorophenoxy)ethylamine: High-Purity Protocols & Reagent Selection
Topic: Reagents used in the synthesis of 2-(3-Fluorophenoxy)ethylamine Content Type: Detailed Application Note and Protocol Guide
Abstract 2-(3-Fluorophenoxy)ethylamine (CAS: 120351-93-1) is a critical pharmacophore in medicinal chemistry, serving as a structural motif in serotonin receptor modulators and kinase inhibitors. Its synthesis hinges on the efficient formation of an aryl-alkyl ether bond followed by the introduction of a primary amine. This application note provides a comprehensive guide to the reagents and protocols required for its synthesis, prioritizing the Gabriel Synthesis pathway for its superior regioselectivity and purification profile, while also detailing the Nitrile Reduction route as a viable alternative.
Retrosynthetic Analysis & Strategy
The synthesis of 2-(3-Fluorophenoxy)ethylamine poses two primary challenges: preventing poly-alkylation of the nitrogen atom and managing the nucleophilicity of the 3-fluorophenoxide anion.
Strategic Disconnections
-
Path A (Preferred): Nucleophilic substitution using a "masked" amine (Phthalimide) to prevent over-alkylation.
-
Path B (Alternative): Alkylation with a nitrile precursor followed by reduction.
-
Path C (Not Recommended): Direct alkylation with 2-haloethylamines (often leads to dimerization and polymerization).
Reagent Selection Guide
The choice of base and solvent is dictated by the electronic properties of 3-fluorophenol . The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the phenol (pKa ~9.3) compared to unsubstituted phenol (pKa ~10).
Table 1: Base & Solvent Optimization
| Component | Reagent | Suitability | Mechanistic Insight |
| Base | K₂CO₃ | Optimal | Sufficient basicity to deprotonate 3-fluorophenol without promoting side reactions. Forms a reactive loose ion pair in polar aprotic solvents. |
| Cs₂CO₃ | High | The "Cesium Effect" improves solubility and reaction rate but is less cost-effective for this simple transformation. | |
| NaH | Moderate | Strong base; ensures complete deprotonation but requires anhydrous conditions and careful handling (H₂ gas evolution). | |
| Solvent | DMF | Optimal | High dielectric constant promotes Sɴ2 displacement. Solubilizes inorganic bases effectively. |
| Acetonitrile | Good | Lower boiling point facilitates workup but may require longer reaction times than DMF. | |
| Acetone | Moderate | suitable for Finkelstein-assisted reactions but requires reflux. | |
| Electrophile | N-(2-Bromoethyl)phthalimide | Optimal | Solid, easy to handle, and eliminates the risk of poly-alkylation. |
| Chloroacetonitrile | Alternative | Liquid, highly toxic. Used for the nitrile route.[1][2][3] Requires subsequent reduction. |
Detailed Experimental Protocols
Protocol A: The Gabriel Synthesis Route (Recommended)
Targeting high purity and ease of isolation.
Phase 1: Etherification
Reagents: 3-Fluorophenol (1.0 eq), N-(2-Bromoethyl)phthalimide (1.1 eq), K₂CO₃ (1.5 eq), DMF (anhydrous).
-
Setup: Charge a round-bottom flask with 3-fluorophenol and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may turn slightly yellow.
-
Alkylation: Add N-(2-Bromoethyl)phthalimide. Heat the reaction mixture to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.
-
-
Workup:
-
Cool to room temperature and pour into ice-water (10x reaction volume).
-
The phthalimide intermediate often precipitates as a white solid. Filter and wash with water.[4]
-
Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Phase 2: Deprotection (Hydrazinolysis)
Reagents: Phthalimide intermediate, Hydrazine hydrate (3.0 eq), Ethanol.
-
Reaction: Suspend the intermediate in Ethanol (10 mL/mmol). Add Hydrazine hydrate (50–60% solution).
-
Reflux: Heat to reflux for 2–4 hours.
-
Isolation:
-
Cool the mixture. A heavy white precipitate (phthalhydrazide) will form.
-
Acidification: Acidify with 1M HCl to pH < 2. This solubilizes the target amine and keeps the byproduct insoluble.
-
Filter off the white solid.
-
Basification: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with 2M NaOH to pH > 12.
-
Extraction: Extract the free amine into DCM or Ether (3x). Dry over Na₂SO₄ and concentrate to yield 2-(3-Fluorophenoxy)ethylamine as a pale oil.
-
Protocol B: The Nitrile Reduction Route
Suitable for laboratories equipped for high-pressure hydrogenation or hydride handling.
Phase 1: Alkylation
Reagents: 3-Fluorophenol, Chloroacetonitrile, K₂CO₃, Acetone.
-
Reflux 3-fluorophenol with Chloroacetonitrile and K₂CO₃ in acetone for 12 hours.
-
Filter salts and concentrate.[8] Distill or recrystallize the resulting (3-fluorophenoxy)acetonitrile .
Phase 2: Reduction
Reagents: 1M Borane-THF complex (BH₃·THF) or LiAlH₄.[1][9]
-
Setup: Under Nitrogen, dissolve the nitrile in anhydrous THF.
-
Addition: Cool to 0°C. Add BH₃·THF (2.0 eq) dropwise.
-
Reflux: Warm to room temperature, then reflux for 3 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy borane complexes.
-
Hydrolysis: Add 1M HCl and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH and extract with DCM.
Workflow Visualization
Troubleshooting & Expert Tips
-
Coloration Issues: The final amine should be colorless to pale yellow. A dark brown color indicates oxidation. Store under nitrogen or convert to the hydrochloride salt (HCl in ether) for long-term stability.
-
Emulsions: During the extraction of the amine (Protocol A, Phase 2), emulsions can form. Addition of a small amount of saturated NaCl (brine) or using Chloroform instead of DCM often resolves this.
-
Stoichiometry: Do not use a large excess of the alkylating agent in Protocol A. Unreacted N-(2-bromoethyl)phthalimide is difficult to separate from the phthalimide intermediate without chromatography.
-
Safety Note: 3-Fluorophenol is corrosive and toxic. Hydrazine hydrate is a suspected carcinogen and highly toxic; handle in a fume hood.
References
-
Organic Syntheses. (1943). β-Bromoethylamine Hydrobromide. Org. Synth. 1943, 23, 13. Retrieved from [Link].
-
Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. CAS 120351-93-1 | 2-(3-Fluorophenoxy)ethylamine - Synblock [synblock.com]
- 4. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]
- 5. CN104276929A - Preparation method of 3-fluorophenol - Google Patents [patents.google.com]
- 6. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 7. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Fluorophenoxy Ethyl Amines via Reductive Amination
Introduction: The Significance of Fluorophenoxy Ethyl Amines in Modern Drug Discovery
Fluorophenoxy ethyl amines represent a critical structural motif in contemporary medicinal chemistry. The incorporation of a fluorine atom onto the phenoxy ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This is due to fluorine's unique ability to alter metabolic stability, binding affinity, and lipophilicity, often leading to enhanced drug efficacy and a more favorable safety profile. As such, robust and efficient synthetic routes to these valuable building blocks are of paramount importance to researchers, scientists, and drug development professionals.
Reductive amination stands out as a powerful and versatile method for the synthesis of fluorophenoxy ethyl amines. This one-pot reaction, which combines a carbonyl compound with an amine and a reducing agent, offers a direct and atom-economical approach to C-N bond formation, avoiding the often harsh conditions and multiple steps associated with other amination strategies.[1][2][3] This guide provides a comprehensive overview of various reductive amination methodologies, tailored specifically for the synthesis of fluorophenoxy ethyl amines, with a focus on practical application and the underlying chemical principles.
Strategic Approaches to the Reductive Amination of Fluorophenoxyacetaldehydes
The synthesis of a primary fluorophenoxy ethyl amine commences with the corresponding fluorophenoxyacetaldehyde. The choice of the reductive amination protocol is dictated by several factors, including the nature of the substrate, the desired scale of the reaction, and the available laboratory infrastructure. Herein, we discuss three primary methodologies:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mediated Reductive Amination: This is often the method of choice due to its mildness, broad functional group tolerance, and operational simplicity.[4][5][6]
-
Sodium Cyanoborohydride (NaBH₃CN) Mediated Reductive Amination: A classic and effective method, particularly when precise pH control is feasible.[2]
-
Catalytic Hydrogenation: A green and scalable approach, ideal for larger-scale syntheses where the appropriate equipment is available.[7]
The following sections will delve into the mechanistic underpinnings and provide detailed, step-by-step protocols for each of these methods.
Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination
Expertise & Experience Insights:
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it particularly well-suited for the reductive amination of aldehydes in the presence of other reducible functional groups.[4][5] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the intermediate iminium ion over the starting aldehyde.[6] This method is often preferred for its convenience as it can be performed as a one-pot procedure without the need for strict pH control.[5] For the synthesis of primary amines from aldehydes, using ammonia as the nitrogen source is a common approach.[8][9]
Mechanism of STAB-Mediated Reductive Amination:
Caption: STAB-Mediated Reductive Amination Workflow.
Detailed Protocol for the Synthesis of 2-(4-Fluorophenoxy)ethanamine:
Materials:
-
4-Fluorophenoxyacetaldehyde
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenoxyacetaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M. To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography. Due to the basic nature of the amine, it is often advantageous to use a mobile phase containing a small amount of a basic modifier like triethylamine or to use an amine-functionalized silica gel to prevent streaking and improve separation.[10]
Method 2: Sodium Cyanoborohydride (NaBH₃CN) Mediated Reductive Amination
Expertise & Experience Insights:
Sodium cyanoborohydride is another effective reducing agent for reductive amination.[2] It is particularly useful because it is stable in protic solvents like methanol and its reducing power is pH-dependent. At a mildly acidic pH (around 6-7), NaBH₃CN selectively reduces the protonated iminium ion much faster than the starting carbonyl compound.[9] This pH control is crucial for the success of the reaction. The use of a buffer or the careful addition of an acid like acetic acid is often necessary. Due to the toxicity of cyanide byproducts, this method requires careful handling and waste disposal.
Mechanism of NaBH₃CN-Mediated Reductive Amination:
Caption: NaBH₃CN-Mediated Reductive Amination Pathway.
Detailed Protocol for the Synthesis of 2-(4-Fluorophenoxy)ethanamine:
Materials:
-
4-Fluorophenoxyacetaldehyde
-
Ammonium acetate or a solution of ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
pH paper or a pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenoxyacetaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup:
-
Carefully quench the reaction by adding it to a saturated aqueous sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved if the solution becomes too acidic.
-
Extract the aqueous mixture with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography as described in Method 1.
Method 3: Catalytic Hydrogenation
Expertise & Experience Insights:
Catalytic hydrogenation is a green and highly efficient method for reductive amination, particularly on an industrial scale.[7] This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. A key advantage is the generation of water as the only byproduct. However, this method requires specialized equipment (a hydrogenation reactor) and careful handling of flammable hydrogen gas. It is also important to ensure that the substrate does not contain other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or some protecting groups).
Mechanism of Catalytic Hydrogenation:
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. biotage.com [biotage.com]
Scalable Synthesis of 2-(3-Fluorophenoxy)ethylamine: Process Optimization and Impurity Control
Executive Summary
2-(3-Fluorophenoxy)ethylamine is a critical pharmacophore found in various CNS-active agents and serotonin antagonists. While direct alkylation of 3-fluorophenol with 2-haloethylamines appears straightforward, it suffers from severe "polyalkylation" issues, leading to secondary amine dimers that are difficult to separate.
This Application Note outlines two validated, scalable routes designed to bypass these limitations:
-
The Nitrile Reduction Route: The preferred industrial method due to superior atom economy and cost-efficiency.
-
The Gabriel Synthesis Route: A high-purity alternative ideal for GMP campaigns where crystalline intermediates are required for purification.
Strategic Route Analysis
The Problem with Direct Alkylation
Reacting 3-fluorophenol directly with 2-chloroethylamine using a base (e.g., NaOH) typically results in a mixture of the desired primary amine (Product ) and the symmetric secondary amine (Dimer Impurity ). The primary amine product is more nucleophilic than the starting ammonia/amine source, leading to competitive alkylation.
Route Comparison
| Feature | Route A: Nitrile Reduction (Recommended) | Route B: Gabriel Synthesis (High Purity) |
| Key Reagents | Chloroacetonitrile, Raney Ni, H₂ | N-(2-bromoethyl)phthalimide, Hydrazine |
| Atom Economy | High | Low (Phthalhydrazide waste) |
| Scalability | Excellent (Continuous flow compatible) | Good (Solids handling required) |
| Safety | Cyanide handling, Hydrogenation | Hydrazine toxicity |
| Impurity Profile | Secondary amines (controllable with NH₃) | Very clean (primary amine specific) |
Detailed Protocols
Protocol A: The Nitrile Reduction Route (Industrial Standard)
Target Scale: 100 g – 1 kg
This route involves the
Step 1: Synthesis of 3-Fluorophenoxyacetonitrile
Reagents: 3-Fluorophenol (1.0 eq), Chloroacetonitrile (1.1 eq),
-
Charge a reactor with 3-fluorophenol and MEK (5 vol).
-
Add anhydrous
(granular) under stirring. -
Heat the suspension to reflux (
). -
Dose Chloroacetonitrile slowly over 1 hour. Caution: Chloroacetonitrile is highly toxic and a lachrymator.
-
Reflux for 4–6 hours until HPLC shows <1% starting phenol.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Crystallize from heptane/IPA or use directly if purity >95%.
Step 2: Catalytic Hydrogenation to Amine
Reagents: Nitrile Intermediate, Raney Nickel (10 wt%), Methanol, Ammonia (7M in MeOH), Hydrogen gas (5–10 bar).
Critical Mechanism:[1] The reduction of nitriles proceeds via an imine intermediate.[2] Without ammonia, the primary amine product can react with the intermediate imine to form a secondary amine dimer. Excess ammonia suppresses this side reaction.
-
Charge the autoclave with the Nitrile intermediate dissolved in Methanol (10 vol).
-
Add Ammonia in Methanol (2.0 eq relative to nitrile).
-
Add Raney Nickel catalyst (slurry in water/MeOH). Safety: Raney Ni is pyrophoric.
-
Pressurize with
to 5–10 bar and heat to . -
Stir vigorously (mass transfer limited reaction) for 6–12 hours.
-
Filtration: Filter catalyst over Celite under inert atmosphere (
). -
Isolation: Concentrate filtrate to remove
and MeOH. Dissolve residue in EtOAc and extract with 1N HCl to pull the amine into the aqueous phase (removes non-basic impurities). Basify aqueous layer with NaOH and extract back into MTBE or EtOAc. -
Salt Formation: Treat with HCl/IPA to precipitate 2-(3-Fluorophenoxy)ethylamine Hydrochloride .
Protocol B: The Gabriel Synthesis (High Purity Variant)
Target Scale: Lab to Pilot (10 g – 500 g)
Ideal when hydrogenation equipment is unavailable or strict impurity limits (<0.1%) are required.
Step 1: Alkylation with Phthalimide
Reagents: 3-Fluorophenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq),
-
Dissolve 3-fluorophenol in DMF.
-
Add
and N-(2-bromoethyl)phthalimide. -
Heat to
for 4 hours. -
Quench by pouring into ice water (10 vol). The product, N-[2-(3-fluorophenoxy)ethyl]phthalimide , will precipitate as a white solid.
-
Filter and wash with water. Dry in a vacuum oven.
Step 2: Deprotection (Ing-Manske Procedure)
Reagents: Phthalimide intermediate, Hydrazine hydrate (1.2 eq), Ethanol.
-
Suspend the phthalimide intermediate in Ethanol (5 vol).
-
Add Hydrazine hydrate.
-
Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Cool to RT and acidify with concentrated HCl (to pH 1). This solubilizes the amine and ensures phthalhydrazide precipitation.
-
Filter off the phthalhydrazide byproduct.
-
Basify the filtrate (NaOH) and extract with DCM.
-
Distill or crystallize as the HCl salt.
Process Visualization
Pathway Logic & Impurity Control
The following diagram illustrates the decision logic and chemical pathways, highlighting where impurities arise and how the protocols mitigate them.
Figure 1: Strategic Route Selection. Route A (Green) is preferred for scale; Route B (Yellow) for purity. Red indicates the failed direct alkylation strategy.
Analytical Specifications & Quality Control
To validate the synthesis, the following analytical markers should be monitored.
| Parameter | Method | Acceptance Criteria | Notes |
| Assay | HPLC (C18, ACN/Buffer) | > 98.0% | Monitor for unreacted phenol. |
| Dimer Impurity | HPLC / LC-MS | < 0.15% | Critical for Route A. |
| Residual Solvent | GC-Headspace | < 5000 ppm (MeOH/EtOH) | Standard ICH limits. |
| Appearance | Visual | White Crystalline Solid | As HCl salt. |
| Identification | 1H-NMR (DMSO-d6) | Conforms |
Safety & Engineering Controls
-
Cyanide Management (Route A): Chloroacetonitrile can metabolize to cyanide. Operators must wear full PPE. Sodium thiosulfate quench tanks must be available.
-
Hydrogenation (Route A): Raney Nickel is pyrophoric when dry. Always handle as a water/alcohol slurry. Hydrogenation reactors must be grounded to prevent static discharge.
-
Hydrazine (Route B): Hydrazine is a suspected carcinogen. Use in a closed system or efficient fume hood. Destroy excess hydrazine with bleach (hypochlorite) in the waste stream.
References
-
Scalable Phenoxyethylamine Synthesis (Patent)
-
Nitrile Reduction Guidelines
-
Gabriel Synthesis Mechanism & Protocol
-
Phenoxyethylacetamide Route (Alternative)
-
Title: Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.[4]
- Source: EP1506156A1.
- URL
-
Sources
- 1. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 4. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Minimizing side reactions in fluorophenoxy ethyl amine synthesis
Ticket ID: FPEA-SYN-OPT-001 Subject: Minimizing Side Reactions & Impurity Profiles in 2-(4-Fluorophenoxy)ethylamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
This guide addresses the synthesis of 2-(4-fluorophenoxy)ethylamine and related analogs. These motifs are critical pharmacophores (e.g., in Fluoxetine derivatives) and PET radiotracer precursors.[1] The synthesis is deceptively simple but prone to three specific failure modes: dimerization , aziridinium-mediated polymerization , and nucleophilic aromatic substitution (
This support module provides mechanistic insights and validated protocols to suppress these side reactions.
Module 1: The "Aziridinium" Trap (Direct Alkylation)
Context: Many users attempt to react 4-fluorophenol directly with 2-chloroethylamine hydrochloride using a strong base. The Issue: Low yields (<40%) and a "tar-like" baseline on TLC.
Mechanism of Failure
The reaction does not proceed via a simple
-
Pathway A (Desired): Phenoxide attacks the aziridinium ring, opening it to form the product.
-
Pathway B (Side Reaction): The aziridinium ion reacts with another molecule of free amine, leading to dimerization and polymerization (poly-PEI-like chains).
-
Pathway C (Hydrolysis): Trace water opens the ring to form the amino-alcohol.
Troubleshooting Protocol
To minimize aziridinium polymerization, you must keep the concentration of the free amine low relative to the phenoxide.
Step-by-Step Optimization:
-
Solvent: Use 2-Butanone (MEK) or Acetonitrile . Avoid DMF if possible, as it promotes polymerization of the amine.
-
Base Choice: Use Cesium Carbonate (
) . The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide, allowing it to outcompete the amine for the aziridinium ion [1]. -
Order of Addition (Critical):
-
Wrong: Mixing Phenol + Base + Chloroethylamine all at once.
-
Correct: Reflux Phenol + Base for 30 mins first to ensure complete phenoxide formation. Add Chloroethylamine HCl portion-wise (solid addition) or via syringe pump over 1 hour. This keeps the instantaneous concentration of the aziridinium intermediate low, forcing it to react with the excess phenoxide present.
-
Module 2: The "Double-Dip" Dimer (Williamson Ether Route)
Context: A two-step route: (1) Alkylation of fluorophenol with 1,2-dibromoethane, followed by (2) Amination.[1] The Issue: Formation of the symmetric dimer: 1,2-bis(4-fluorophenoxy)ethane . This byproduct has similar solubility to the intermediate, making purification difficult.[1]
The Solution: Stoichiometric Control
In the first step, the phenoxide is an ambident nucleophile attacking the dihaloalkane. Once the mono-substituted product (1-bromo-2-(4-fluorophenoxy)ethane) is formed, it is more reactive toward a second phenoxide molecule than the original dibromoethane is.
Protocol for Dimer Suppression:
-
Reagent Excess: Use 3 to 5 equivalents of 1,2-dibromoethane relative to the phenol.
-
Dilution: Run the reaction at high dilution (0.1 M).
-
Workup: The excess dibromoethane is volatile. It can be removed via rotary evaporation, leaving the mono-bromide intermediate pure enough for the next step without column chromatography.
Module 3: Fluorine Stability &
Context: Loss of the fluorine atom during synthesis.
The Issue: Fluorine is generally stable on an electron-rich ring (like phenol). However, if the ring contains other electron-withdrawing groups (e.g., nitro, carbonyl) or if the reaction is run in DMSO at >100°C , the phenoxide or hydroxide can displace the fluorine (
Diagnostic Check:
-
Observation: Appearance of a very polar spot (likely the diphenol).
-
Fix: Switch from DMSO to Toluene or Acetone . Lower temperature to <80°C. If the ring is highly activated, avoid strong bases like NaH; use
.[1]
Visualizing the Pathways
The following diagram maps the competing pathways and the intervention points described above.
Caption: Figure 1. Competing mechanistic pathways. Red nodes indicate failure modes (Polymerization/Dimerization). Green node indicates the target. Control points are reagent excess and addition rate.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) in Direct Alkylation | Aziridinium polymerization. | Switch to Gabriel Synthesis or use slow addition of the amine salt to pre-formed phenoxide. |
| Product contains ~10% impurity with 2x Molecular Weight | Dimer formation (Bis-phenoxy ethane). | Increase dihaloalkane to 5 equivalents in the first step. |
| Loss of Fluorine (Defluorination) | Switch solvent to Acetonitrile or Acetone (reflux). Avoid temperatures >100°C. | |
| "Sticky" Amine Product | Incomplete removal of inorganic salts. | Perform an acid-base extraction: Dissolve crude in EtOAc, extract with 1M HCl (product goes to water), wash organic layer, basify aqueous layer, extract back to EtOAc.[1] |
Recommended Protocol: The Gabriel Synthesis (Gold Standard)
For the highest purity (avoiding N-overalkylation and aziridinium issues), we recommend the Gabriel Synthesis modification [2, 3].
-
Alkylation: Reflux 4-fluorophenol (1.0 eq), 1,2-dibromoethane (4.0 eq ), and
(2.0 eq) in Acetone for 12h.-
QC: TLC (Hexane:EtOAc 9:1). Product
~0.6. Dimer ~0.4. -
Workup: Evaporate acetone. Partition H2O/DCM. Distill off excess dibromoethane.
-
-
Substitution: React the crude bromo-intermediate with Potassium Phthalimide (1.1 eq) in DMF at 90°C for 4h.
-
Deprotection: Treat with Hydrazine Hydrate in Ethanol (Reflux 2h) to liberate the primary amine.
-
Note: This route guarantees a primary amine and eliminates the risk of polymerization.
-
References
-
Cesium Effect in Alkylation: J&K Scientific. "Williamson Ether Synthesis - Lab Tips." Accessed via .
-
Gabriel Synthesis Mechanism: Chemistry Steps. "The Gabriel Synthesis of Primary Amines." Accessed via .
-
Mitsunobu Alternatives: Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." Accessed via .
-
Aziridinium Ion Reactivity: BenchChem. "Aziridinium Ions: A Comprehensive Technical Guide." Accessed via .
Sources
Validation & Comparative
A Researcher's Guide to the ¹H-NMR Spectral Analysis of 2-(3-Fluorophenoxy)ethylamine: A Comparative Approach
Introduction: The Imperative of Structural Verification in Modern Chemistry
In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of molecular structure is a cornerstone of progress. 2-(3-Fluorophenoxy)ethylamine is a valuable building block, incorporating a flexible ethylamine chain and a fluorinated aromatic ring—a common motif in pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as the primary tool for elucidating the precise arrangement of atoms in such molecules.
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-(3-Fluorophenoxy)ethylamine. Moving beyond a simple peak list, we will dissect the spectrum by predicting the chemical environment of each proton, explaining the underlying principles of chemical shifts and spin-spin coupling. To provide a richer context, we will compare its spectral features against key structural analogs: its non-fluorinated parent, 2-Phenoxyethylamine, and a simpler fluorinated aromatic, 3-Fluoroaniline. This comparative methodology not only aids in the definitive assignment of the target molecule but also enhances our understanding of how subtle structural modifications manifest in the NMR spectrum.
Section 1: Deconstructing the Predicted ¹H-NMR Spectrum of 2-(3-Fluorophenoxy)ethylamine
The structure of 2-(3-Fluorophenoxy)ethylamine can be divided into two key regions for NMR analysis: the aliphatic ethylamine moiety (-O-CH₂-CH₂-NH₂) and the aromatic 3-fluorophenyl ring. The electronic environment of the protons in each region dictates their chemical shift (δ), while interactions with neighboring protons (and the fluorine atom) determine their splitting patterns (multiplicity).
Predicted Spectral Features:
-
The Aliphatic Region (δ 2.5 - 4.5 ppm):
-
-OCH₂- Protons (Ha): These protons are directly attached to a carbon bonded to a highly electronegative oxygen atom. This results in significant deshielding, shifting their resonance downfield. We predict a triplet signal around δ 4.1 ppm . The triplet arises from coupling with the two adjacent -CH₂- protons (n+1 rule, 2+1=3).
-
-CH₂N- Protons (Hb): These protons are adjacent to a nitrogen atom, which is also electronegative but less so than oxygen. Consequently, they will appear upfield relative to the -OCH₂- protons. A triplet is expected around δ 3.1 ppm , due to coupling with the two -OCH₂- protons.
-
-NH₂ Protons (Hc): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad and may not show clear coupling. We anticipate a broad singlet between δ 1.5 - 2.5 ppm . In some cases, these protons can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing the signal to disappear, which is a useful method for confirmation.[1][2]
-
-
The Aromatic Region (δ 6.5 - 7.5 ppm):
-
The fluorine atom at the meta-position (C3) and the phenoxy linkage create a complex electronic environment for the four aromatic protons, making them chemically distinct.
-
H2' (Hd): This proton is ortho to the ether linkage and meta to the fluorine. It is expected to be a doublet of doublets or a more complex multiplet.
-
H4' (He): This proton is para to the fluorine and ortho to the ether linkage. Its environment will also lead to a complex multiplet.
-
H5' (Hf): This proton is para to the ether linkage and ortho to the fluorine. The strong coupling to the adjacent fluorine atom will significantly influence its signal.
-
H6' (Hg): This proton is ortho to the ether linkage and meta to the fluorine.
-
The key feature in this region is the presence of ¹H-¹⁹F coupling constants . Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and it couples to protons through bonds. This coupling is typically observed over two to five bonds.[3] We expect to see ortho (³JHF), meta (⁴JHF), and para (⁵JHF) couplings, which further split the proton signals, adding complexity but also providing invaluable structural information.[4][5]
-
Section 2: The Power of Comparison: Spectral Analysis of Structural Analogs
To confidently assign the signals of 2-(3-Fluorophenoxy)ethylamine, a comparison with simpler, related molecules is instructive.
Comparator 1: 2-Phenoxyethylamine
This molecule is the direct non-fluorinated analog. Its spectrum helps isolate the effect of the fluorine substituent. The aliphatic region will be very similar, with two triplets for the -OCH₂- and -CH₂N- groups.[6][7] The aromatic region, however, will be simpler. The five protons on the phenyl ring will produce signals typical of a monosubstituted benzene ring, generally appearing between δ 6.8 and 7.3 ppm. The absence of ¹H-¹⁹F coupling simplifies the splitting patterns significantly compared to the target molecule.
Comparator 2: 3-Fluoroaniline
This molecule shares the 3-fluorophenyl group, allowing us to observe the splitting patterns of this specific aromatic system in isolation. The ¹H-NMR spectrum of 3-fluoroaniline shows complex multiplets in the aromatic region, clearly demonstrating the effect of the fluorine atom on the chemical shifts and splitting patterns of the adjacent protons.[8][9] For instance, the proton ortho to the fluorine atom experiences a large ³JHF coupling. By analyzing this spectrum, we can better predict and interpret the complex aromatic signals in our target molecule.
Comparative Data Summary
| Compound | Proton Group | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Differentiating Feature |
| 2-(3-Fluorophenoxy)ethylamine | -OCH₂- | ~ 4.1 | Triplet (t) | - |
| -CH₂N- | ~ 3.1 | Triplet (t) | - | |
| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | - | |
| Aromatic H's | ~ 6.7 - 7.4 | Complex Multiplets (m) | Presence of ¹H-¹⁹F coupling | |
| 2-Phenoxyethylamine [6][7] | -OCH₂- | ~ 4.0 | Triplet (t) | - |
| -CH₂N- | ~ 3.0 | Triplet (t) | - | |
| -NH₂ | ~ 1.6 | Broad Singlet (br s) | - | |
| Aromatic H's | ~ 6.8 - 7.3 | Multiplets (m) | Absence of ¹H-¹⁹F coupling | |
| 3-Fluoroaniline [8] | -NH₂ | ~ 3.7 | Broad Singlet (br s) | - |
| Aromatic H's | ~ 6.3 - 7.1 | Complex Multiplets (m) | Isolates the 3-fluorophenyl spin system |
Section 3: A Validated Protocol for High-Quality ¹H-NMR Data Acquisition
Achieving a clean, high-resolution spectrum is paramount. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.
Objective: To obtain a publication-quality ¹H-NMR spectrum of 2-(3-Fluorophenoxy)ethylamine for structural confirmation.
Materials:
-
2-(3-Fluorophenoxy)ethylamine (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution of aromatic multiplets)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of 2-(3-Fluorophenoxy)ethylamine and place it into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[10]
-
Ensure the solvent contains 0.03% v/v TMS to serve as the internal reference (δ 0.00 ppm).[11]
-
Cap the vial and gently vortex for 30 seconds to ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube. The liquid column should be at least 4-5 cm high to ensure it is within the detection region of the NMR probe.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
Set the acquisition parameters for a standard ¹H experiment:
-
Spectral Width: ~16 ppm (centered around 6-8 ppm)
-
Number of Scans (NS): 16 or 32. This number is increased for dilute samples to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds. This is the time delay between pulses to allow protons to return to their equilibrium state.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay - FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the peaks. Set the integral of a well-resolved peak corresponding to a known number of protons (e.g., one of the -CH₂- triplets, representing 2H) to 2.0, and the software will normalize the other integrals accordingly.
-
Analyze the chemical shifts, integration values, and multiplicities to assign the structure.
-
Section 4: Visualizing Molecular Connectivity and Experimental Flow
Diagrams are essential for quickly communicating complex relationships. The following have been generated using Graphviz to illustrate key concepts.
Caption: Key through-bond J-coupling interactions in 2-(3-Fluorophenoxy)ethylamine.
Caption: Standard workflow for ¹H-NMR sample preparation and data acquisition.
Conclusion
The ¹H-NMR spectrum of 2-(3-Fluorophenoxy)ethylamine is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shifts and coupling constants, allows for the confident assignment of each proton. The aliphatic region is characterized by two distinct triplets, while the aromatic region displays a complex series of multiplets heavily influenced by both proton-proton and long-range proton-fluorine couplings. By employing a comparative approach with structural analogs like 2-phenoxyethylamine and 3-fluoroaniline, we can systematically deconstruct the spectrum and assign its features with a high degree of certainty. The robust experimental protocol provided herein ensures that researchers can acquire high-fidelity data, forming a solid foundation for any subsequent research or development activities.
References
-
Kowser, Z., et al. (2023). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. [Link]
-
Iali, W., et al. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9742, 3-Fluoroaniline. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
Grote, Z., et al. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
IMSERC. NMR Periodic Table: Fluorine NMR. Northwestern University. [Link]
-
Emsley, J. W., et al. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
Sources
- 1. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
HPLC method development for 2-(3-Fluorophenoxy)ethylamine detection
An In-Depth Guide to HPLC Method Development for the Detection of 2-(3-Fluorophenoxy)ethylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(3-Fluorophenoxy)ethylamine, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, the ability to select and optimize an analytical method is paramount for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and their precursors. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that drive effective method development.
We will explore two primary analytical strategies: a direct Reversed-Phase HPLC (RP-HPLC) method with Ultraviolet (UV) detection and a more sensitive approach involving pre-column derivatization coupled with fluorescence detection. The guide will culminate in a comparative analysis and consider advanced applications such as chiral separations.
Physicochemical Profile and Its Chromatographic Implications
Understanding the physicochemical properties of 2-(3-Fluorophenoxy)ethylamine is the foundation of logical method development. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics from its structure and data from analogous compounds.[1][2]
-
Structure and Functionality: The molecule contains a primary amine (-NH2), a flexible ethyl linker, and a fluorophenoxy aromatic ring. The primary amine is basic, making its charge state highly dependent on pH. The fluorophenoxy group is a strong chromophore, essential for UV detection.
-
pKa (Predicted): Primary ethylamines typically have a pKa in the range of 9.5-10.5. The presence of the electronegative fluorophenoxy group might slightly lower this, but for chromatographic purposes, we can confidently assume the amine will be fully protonated and positively charged at a pH below 8.
-
Lipophilicity (logP): The molecule possesses both polar (amine) and non-polar (aromatic ring) characteristics. The predicted XLogP3-AA for the isomeric compound 2-(4-Fluorophenyl)ethylamine is 1.3, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[3]
-
UV Absorbance (Predicted): The phenoxy moiety is a strong chromophore. Substituted benzophenones and related aromatic structures exhibit strong absorbance in the 250-350 nm range.[4] A photodiode array (PDA) scan would be optimal, but a preliminary detection wavelength of approximately 270 nm is a rational starting point.
Caption: Chemical Structure of 2-(3-Fluorophenoxy)ethylamine.
A Comparative Approach to Method Development
The choice of an analytical method is a balance between the required sensitivity, sample matrix complexity, and available instrumentation. For 2-(3-Fluorophenoxy)ethylamine, we will compare a straightforward, universal method against a highly sensitive, specialized one.
Sources
Validating purity of 2-(3-Fluorophenoxy)ethylamine using GC-MS
This guide outlines a rigorous, self-validating protocol for verifying the purity of 2-(3-Fluorophenoxy)ethylamine (CAS: 120351-93-1).[1] It prioritizes the detection of positional isomers and trace synthetic byproducts, which are the most common failure points in pharmaceutical intermediate validation.
Executive Summary & Strategic Comparison
2-(3-Fluorophenoxy)ethylamine is a critical building block for bioactive scaffolds (e.g., tamsulosin analogs).[1] Its validation is complicated by the potential presence of positional isomers (2-fluoro or 4-fluoro analogs) and the high polarity of the primary amine, which causes peak tailing and poor quantification in standard GC methods.
To achieve pharmaceutical-grade validation, Chemical Derivatization GC-MS is the superior choice over Direct Injection or HPLC-UV.[1]
Table 1: Comparative Analysis of Validation Methods
| Feature | Method A: Direct Injection GC-MS | Method B: HPLC-UV | Method C: TFAA-Derivatized GC-MS (Recommended) |
| Primary Mechanism | Volatility-based separation | Polarity-based separation | Volatility + Fluorine-tagging |
| Isomer Resolution | Poor : 2/3/4-fluoro isomers often co-elute due to similar boiling points.[1] | Moderate : Requires specialized chiral or phenyl-hexyl columns.[1] | Excellent : Derivatization amplifies steric differences, resolving isomers.[1] |
| Peak Shape | Poor : Primary amines interact with silanols (tailing).[1] | Good : Standard buffers control ionization.[1] | Excellent : Amine capping eliminates tailing.[1] |
| Structural ID | Moderate : EI spectra of isomers are nearly identical.[1] | Low : Retention time only (unless MS coupled).[1] | High : Unique fragmentation patterns for impurities.[1] |
| Suitability | Quick purity checks (>95%).[1] | Routine QC of established batches.[1] | Trace impurity profiling (<0.1%) & Validation. |
The "Self-Validating" Protocol: TFAA Derivatization
This protocol uses Trifluoroacetic Anhydride (TFAA) to convert the primary amine into a volatile amide.[1][2] This step is "self-validating" because the mass shift (+96 Da) confirms the presence of the amine functionality, while the absence of the shift identifies non-amine impurities (e.g., fluorophenol starting material).
2.1. Reagents & Materials [1][2][3][4][5]
-
Analyte: 2-(3-Fluorophenoxy)ethylamine (>98% expected).[1]
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich/Merck).[1]
-
Solvent: Ethyl Acetate (Anhydrous, LC-MS grade).[1]
-
Base: Triethylamine (TEA) (Optional, to scavenge acid).[1]
-
Internal Standard: Dodecane or a deuterated analog (if available).
2.2. Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of sample in 1.0 mL Ethyl Acetate.
-
Derivatization: Add 50 µL of TFAA. Cap the vial immediately (TFAA is moisture sensitive).[1]
-
Incubation: Heat at 60°C for 20 minutes.
-
Neutralization/Dry: Evaporate excess reagents under a gentle nitrogen stream to dryness.[1] Reconstitute in 1.0 mL Ethyl Acetate.
-
Injection: Inject 1 µL into the GC-MS.
Instrumental Parameters (GC-MS)
The following parameters are optimized to separate the 3-fluoro target from potential 2-fluoro and 4-fluoro impurities.
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Why: Low polarity phases separate based on boiling point and subtle van der Waals interactions amplified by the fluoro-group position.[1]
-
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 200°C (Critical separation window).
-
Ramp 25°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: EI (70 eV), 230°C.[1]
-
Scan Range: 40–400 m/z.[1]
Validation Metrics & Data Interpretation
4.1. Specificity: Isomer Separation
The critical validation test is the resolution of the meta (3-fluoro) isomer from the ortho (2-fluoro) and para (4-fluoro) isomers.
-
Experiment: Spike the sample with 1% of 2-(2-fluorophenoxy)ethylamine and 2-(4-fluorophenoxy)ethylamine.
-
Acceptance Criteria: Resolution (
) > 1.5 between the main peak and isomer peaks.[1]
4.2. Mass Spectral Identification
For the TFA-derivative of 2-(3-Fluorophenoxy)ethylamine (MW ~251 Da):
-
Molecular Ion (
): m/z 251 (Distinct, confirms derivatization).[1] -
Base Peak: m/z 126 (Specific to N-TFA-ethyl chain:
).[1] -
Diagnostic Ion: m/z 111 (Fluorophenoxy cation
, confirms the fluorinated ether moiety).[1] -
Interpretation:
Visualizing the Validation Logic
The following diagrams illustrate the experimental workflow and the mass spectral fragmentation logic used to confirm structural identity.
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow converting the polar raw amine into a stable, volatile derivative for high-resolution GC-MS analysis.
Diagram 2: Fragmentation & Identification Logic
Caption: Mass spectral fragmentation logic. The presence of m/z 111 and 126 confirms the structural integrity of the fluorophenoxy and ethylamine portions, respectively.
References
-
Sigma-Aldrich. 2-Fluorophenethylamine Properties and Safety.[1][7] Retrieved from .[1]
-
BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from .[1]
-
Journal of Chromatographic Science. GC-MS Analysis of Acylated Derivatives of Regioisomeric Phenethylamines. (Demonstrates isomer separation via TFAA derivatives). Retrieved from .[1]
-
PubChem. 2-(3-Fluorophenoxy)ethylamine Compound Summary. Retrieved from .[1]
-
Restek Corporation. Guide to Derivatization Reagents for GC. (Technical guide on TFAA/PFPA usage).[1] Retrieved from .[1]
Sources
- 1. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-フルオロフェネチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
[2-(3-Fluorophenoxy)ethyl](methyl)amine proper disposal procedures
Operational Guide: Safe Disposal and Waste Management of amine
Executive Summary & Core Directive
Do not treat this compound as a generic organic amine. amine presents a dual-hazard profile: it is a corrosive base (amine functionality) and a halogenated organic (aryl fluoride). Standard disposal into "Non-Halogenated Organic" streams is a critical compliance violation that can damage incinerator scrubbers due to Hydrogen Fluoride (HF) generation.
Immediate Action Required:
-
Segregate strictly into Halogenated, Basic waste streams.
-
Prohibit mixing with acidic waste (risk of violent exotherm).
-
Label clearly as "Fluorinated Organic Amine."
Chemical Waste Profile
Use this data to populate your facility’s Hazardous Waste determination forms.
| Parameter | Value / Classification | Operational Implication |
| Chemical Name | amine | Primary identifier. |
| Functional Groups | Secondary Amine, Aryl Fluoride, Ether | Basic & Halogenated. |
| RCRA Characteristics | D002 (Corrosive), D001 (Ignitable - likely) | Must be treated as hazardous waste. |
| Incineration Product | Hydrogen Fluoride (HF) , NOx, COx | Requires HF scrubbers. Cannot use standard fuel blending. |
| Compatibility | Incompatible with Acids, Oxidizers, Acid Chlorides | Violent Reaction Risk. Store/dispose away from acidic streams.[1] |
| Physical State | Liquid (typically) or Low-Melting Solid | Check flash point; assume <60°C for safety unless verified. |
Pre-Disposal Assessment: The Decision Matrix
This self-validating logic flow ensures no operator inadvertently mixes incompatible streams.
Figure 1: Logic flow for segregating fluorinated amine waste. Note the critical checkpoint for Acid contamination to prevent in-container reactions.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)
The "Why": Fluorinated compounds require high-temperature incineration (>850°C) with specific flue gas cleaning to remove HF. Sending this to a standard "Fuel Blending" facility (which burns waste in cement kilns) can cause regulatory exceedances for acid gas emissions.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the waste is wet/aqueous, as amines can corrode aluminum and zinc.
-
pH Verification:
-
Dip a pH strip into the waste stream.
-
Requirement: pH must be ≥ 7.
-
Correction: If acidic, slowly add 10% Sodium Bicarbonate solution to neutralize before adding to the main waste carboy.
-
-
Segregation: Pour into the container marked "HALOGENATED ORGANIC WASTE."
-
Do NOT pour into "Non-Halogenated" or "General Organic" cans.
-
-
Labeling:
Protocol B: Solid Waste (Contaminated Silica, Wipes, PPE)
-
Collection: Place all contaminated gloves, paper towels, and silica gel columns into a double-bagged clear polyethylene bag or a wide-mouth HDPE drum.
-
Sharps: Syringes used with this compound must go into a rigid "Bio/Chem Hazard" sharps container, never trash.
-
Labeling: "Solid Debris contaminated with Fluorinated Amines."
Protocol C: Spill Cleanup (Emergency Procedure)
The "Why": Amines are pervasive odors and skin irritants. Quick neutralization prevents facility evacuation due to odor complaints.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If the spill is >100mL, use a half-mask respirator with organic vapor cartridges.
-
Containment: Circle the spill with absorbent socks or vermiculite.
-
Neutralization:
-
Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill to convert the volatile amine into a non-volatile salt.
-
Observation: Fumes/odor should decrease immediately.
-
-
Cleanup: Absorb the liquid with clay or vermiculite. Scoop into the Solid Hazardous Waste bin (Protocol B).
-
Wash: Clean the surface with soap and water to remove oily fluoride residues.
Scientific Rationale & Compliance (E-E-A-T)
1. The Fluorine Factor (Incineration Physics)
Unlike chlorinated compounds, the Carbon-Fluorine (C-F) bond is exceptionally strong (approx. 485 kJ/mol). Complete destruction requires higher incineration temperatures. Furthermore, combustion generates Hydrogen Fluoride (HF):
2. Amine-Acid Incompatibility
Mixing amine with acid waste streams (e.g., waste HCl or H2SO4) results in an immediate exothermic neutralization:
References
-
United States Environmental Protection Agency (EPA). (2024). Combustion of Hazardous Waste: Halogenated Organic Compounds. RCRA Orientation Manual. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 7: Disposal of Waste. [Link]
-
U.S. EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for D001/D002 classifications). [Link]
Sources
Personal protective equipment for handling [2-(3-Fluorophenoxy)ethyl](methyl)amine
A Comprehensive Guide to the Safe Handling of 2-(3-Fluorophenoxy)ethylamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with amine. The protocols and recommendations outlined below are synthesized from established safety standards for hazardous chemicals and data from analogous compounds. It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work with this compound.
The structural similarity of amine to other fluorinated phenoxyethylamines and methylamines suggests that it may be corrosive, harmful if swallowed, toxic if inhaled, and capable of causing severe skin and eye damage.[1][2] Therefore, a cautious and well-planned approach to its handling, storage, and disposal is critical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice.[3] Given the potential hazards associated with this class of compounds, a stringent PPE protocol is mandatory.
A. Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, engineering controls should be implemented to minimize exposure.
-
Fume Hood: All handling of amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[6]
B. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial for preventing chemical exposure.[7] Always inspect PPE for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with a face shield. | Provides maximum protection against splashes and vapors that can cause severe eye damage.[4][8] |
| Hand Protection | Nitrile or neoprene gloves. | Offers resistance to a broad range of chemicals. Ensure to check the manufacturer's glove compatibility data. Double gloving is recommended for extended handling.[9] |
| Body Protection | Flame-retardant lab coat with long sleeves. | Protects against splashes and potential fire hazards, as similar amine compounds can be flammable. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when engineering controls are not sufficient or during emergency situations such as a large spill.[4] |
dot
Caption: Essential PPE for handling the compound.
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling amine at every stage is essential for maintaining a safe laboratory environment.
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[10]
-
Segregation: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[11][12]
-
Security: Keep the container tightly closed and store in a locked cabinet or an area with restricted access.[1]
B. Handling and Use
-
Pre-Use Checklist: Before handling, ensure that the fume hood is operational, all necessary PPE is available and in good condition, and the location of emergency equipment (safety shower, eyewash station, spill kit) is known.[13]
-
Weighing and Transferring:
-
Solution Preparation:
-
Add the compound slowly to the solvent to avoid splashing.
-
Be aware of potential exothermic reactions.
-
dot
Caption: Step-by-step handling workflow.
III. Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
A. Spills
-
Minor Spill (inside a fume hood):
-
Major Spill (outside a fume hood):
B. Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][20] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19][21] |
IV. Disposal Plan
All waste containing amine must be treated as hazardous waste.
-
Waste Collection:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[12]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department in accordance with local, state, and federal regulations.[22]
By adhering to these guidelines, researchers can work safely with amine, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's safety office for specific guidance.
References
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OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com. [Link]
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CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from CDC.gov. [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from duralabel.com. [Link]
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Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from mancomm.com. [Link]
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Airgas. (2025, February 5). Safety Data Sheet - Methylamine. Retrieved from airgas.com. [Link]
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Pharmaffiliates. (2025, October 6). Material Safety Data Sheet. Retrieved from pharmaffiliates.com. [Link]
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Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet - Monomethylamine 45%. Retrieved from kscl.co.in. [Link]
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University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from ehs.utoronto.ca. [Link]
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Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from ajman.ac.ae. [Link]
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University of Oklahoma Health Sciences Center. (2025, January 14). Spill Control/Emergency Response. Retrieved from ouhsc.edu. [Link]
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Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from ehs.princeton.edu. [Link]
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Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from hse.gov.uk. [Link]
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European Chemicals Agency. (2024, October 18). Substance Information - N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide. Retrieved from echa.europa.eu. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet - Methylamine 40 % in water. Retrieved from carlroth.com. [Link]
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European Chemicals Agency. (n.d.). Search for chemicals. Retrieved from echa.europa.eu. [Link]
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Sdfine. (2020, September 24). Safety Data Sheet - Methylamine aqueous solution about 40%. Retrieved from sdfine.com. [Link]
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European Chemicals Agency. (n.d.). Substance Information - (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride. Retrieved from echa.europa.eu. [Link]
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University of Cincinnati. (n.d.). Advisory 7.3 - Hazardous Waste Management. Retrieved from ehs.uc.edu. [Link]
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European Chemicals Agency. (n.d.). Substance Information. Retrieved from echa.europa.eu. [Link]
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European Chemicals Agency. (n.d.). Substance Information - 2-phenoxyethanol. Retrieved from echa.europa.eu. [Link]
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Purdue University. (n.d.). Fluorine Safety. Retrieved from chem.purdue.edu. [Link]
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Euralarm. (2025, April 2). Fluorinated gases (F-gas) regulation 2024/573. Retrieved from euralarm.org. [Link]
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ACS Publications. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from pubs.acs.org. [Link]
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Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from plasticseurope.org. [Link]
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European Chemicals Agency. (2025, March 19). PFAs restriction update: energy, transport and fluorinated gases [Video]. YouTube. [Link]
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- 22. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
